molecular formula C13H24N2O5S B2592074 Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol CAS No. 2319719-72-5

Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol

Cat. No. B2592074
CAS RN: 2319719-72-5
M. Wt: 320.4
InChI Key: XDDFPESZTFXIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves coupling a piperazine moiety (specifically, 2-[4-(thian-4-yl)piperazin-1-yl]ethanol) with oxalic acid . The exact synthetic route, reaction conditions, and yield need further investigation. Researchers have likely explored different methods to achieve this coupling, and it would be valuable to analyze the most efficient and reproducible approach .


Molecular Structure Analysis

The molecular structure of Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol is crucial for understanding its properties and potential interactions. We should examine the bond angles, functional groups, and stereochemistry. Techniques like NMR spectroscopy and mass spectrometry have likely been employed to confirm the structure .


Chemical Reactions Analysis

Investigating the reactivity of this compound is essential. How does it behave under different conditions? Does it undergo hydrolysis, oxidation, or other transformations? Analyzing its chemical reactions sheds light on its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Optical Properties : Investigate its UV-Vis absorption and fluorescence properties .

Safety and Hazards

  • Regulatory Compliance : Check if it complies with safety regulations .

Future Directions

  • Collaborations : Encourage interdisciplinary research to unlock its full potential .

properties

IUPAC Name

oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS.C2H2O4/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11;3-1(4)2(5)6/h11,14H,1-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDFPESZTFXIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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